3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
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Overview
Description
3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
The chemical compound 3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one, and its derivatives, are part of a broader class of compounds that have been studied for various chemical transformations. For instance, Sedova et al. (2017) explored the transformations of related compounds, observing isomerization and deacetylation reactions under specific conditions, which could be relevant for the synthesis of novel derivatives of this compound (Sedova, Krivopalov, & Shkurko, 2017). Gein et al. (2017) synthesized N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, which suggests the potential for chemical modification and synthesis of related structures (Gein, Zamaraeva, Dmitriev, Nasakin, & Buzmakova, 2017).
Pharmacological Properties
Research has also been conducted on derivatives of this compound for their potential pharmacological properties. Rasool et al. (2016) synthesized a series of molecules related to this compound and studied their antibiotic effects against various bacteria and lipoxygenase activity (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016). This indicates a potential area of research into the antibacterial and anti-inflammatory applications of derivatives of this compound.
Antimicrobial and Antitumor Activities
Another study by Oh et al. (2002) on related compounds found that certain derivatives demonstrated growth inhibitory effects against tumor cell lines, suggesting potential in cancer research (Oh, Shin, Chung, Han, & Baek, 2002). Furthermore, Bektaş et al. (2007) synthesized triazole derivatives and evaluated their antimicrobial activities, which could be relevant for understanding the broader scope of biological activities of this compound's derivatives (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential in Enzyme Inhibition and Anti-inflammatory Activities
Studies on similar structures, like those conducted by Makkar and Chakraborty (2018), have shown potential in enzyme inhibition and anti-inflammatory activities. They isolated compounds from red seaweed and assessed them for anti-inflammatory activities against pro-inflammatory enzymes and antioxidative effects in various models (Makkar & Chakraborty, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-12-8-9-14(10-13(12)2)22-19(23)21-16-11-20(22,3)25-18-15(16)6-5-7-17(18)24-4/h5-10,16H,11H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAANBDKOHCHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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